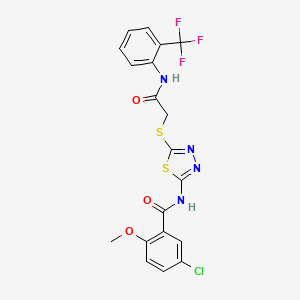

5-chloro-2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14ClF3N4O3S2 and its molecular weight is 502.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-chloro-2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and potentially increases biological activity. The chemical structure can be represented as follows:

- NLRP3 Inflammasome Inhibition : The compound has been identified as an inhibitor of the NLRP3 inflammasome, a key component in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, which is beneficial in conditions characterized by chronic inflammation .

- Anticancer Activity : The thiadiazole derivatives have shown promising results in various cancer models. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of specific pathways .

Antimicrobial Properties

Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities. They have been evaluated against various pathogens, showing significant efficacy against bacteria and fungi .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

- In Vitro Studies : Compounds similar to the target molecule were tested against human cancer cell lines such as HL-60 (leukemia), SKOV-3 (ovarian carcinoma), and MOLT-4 (acute lymphoblastic leukemia). Results indicated varying degrees of cytotoxicity, with some compounds exhibiting lower cytotoxic potential than established chemotherapeutics like doxorubicin and cisplatin .

Case Studies

- Cytotoxicity Assays : A study assessed the cytotoxic effects of synthesized thiadiazole derivatives using the MTT assay. The results showed that certain compounds significantly decreased cell viability in HL-60 and SKOV-3 cell lines while being inactive against MOLT-4 cells due to rapid hydrolysis .

- Inflammatory Models : In animal models of autoimmune diseases like EAE (Experimental Autoimmune Encephalomyelitis), the compound's ability to inhibit NLRP3 inflammasome activity was linked to reduced disease severity and improved clinical outcomes .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good oral bioavailability and extensive hepatic metabolism. Understanding these parameters is crucial for evaluating the therapeutic potential and safety profiles of new derivatives.

Summary Table of Biological Activities

科学研究应用

Anticancer Properties

Research has highlighted the potential of thiadiazole derivatives, including those similar to 5-chloro-2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that thiadiazole derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Thiadiazole derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups in the structure enhances the antibacterial activity, making such compounds valuable in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups can be tailored to enhance specific biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 5-chloro-2-methoxy-N-(5-(... | Multi-step organic synthesis | Anticancer, Antimicrobial |

| Other Thiadiazole Derivatives | Similar methodologies | Varies by structure |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited potent anticancer activity against breast cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and mechanism of action .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against resistant strains of Staphylococcus aureus. Results indicated that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .

化学反应分析

Nucleophilic Substitution Reactions

The chloro and methoxy groups on the benzamide moiety are prime sites for nucleophilic substitution.

Key Reactions:

-

Chloro substitution: The C-5 chloro group undergoes displacement with amines or thiols under basic conditions. For example:

R Cl+NH2R K2CO3,DMF,80∘CR NHR +HClThis reaction is critical for introducing bioisosteres in medicinal chemistry .

-

Methoxy demethylation: Strong acids (e.g., HBr/AcOH) cleave the methoxy group to form a phenolic hydroxyl, enabling further functionalization .

Table 1: Nucleophilic Substitution Conditions

| Substituent | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Chloro | Benzylamine | K2 | |||

| CO3 | |||||

| , DMF, 80°C | Benzylamine derivative | 78% | |||

| Methoxy | HBr (48%)/AcOH | Reflux, 4h | Phenolic derivative | 65% |

Oxidation and Reduction Reactions

The thioether (-S-) and carbonyl groups participate in redox reactions.

Key Reactions:

-

Thioether oxidation: Treatment with H2

O2

in acetic acid converts the thioether to a sulfone, enhancing electrophilicity:

R S R H2O2,AcOHR SO2 R

. -

Amide reduction: LiAlH4

reduces the amide to a secondary amine, altering hydrogen-bonding capacity.

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Thioether oxidation | H2 | ||||

| O2 | |||||

| (30%) | AcOH, 60°C, 2h | Sulfone derivative | 82% | ||

| Amide reduction | LiAlH4 |

text| THF, 0°C to RT, 3h | Secondary amine | 68% |[4] |

Hydrolysis Reactions

The amide and thiadiazole rings are susceptible to hydrolysis under extreme conditions:

-

Amide hydrolysis: Concentrated HCl or NaOH cleaves the amide bond to yield carboxylic acid and amine fragments .

-

Thiadiazole ring opening: Prolonged heating with aqueous HCl disrupts the thiadiazole ring, forming thiol and carbonyl intermediates .

Cyclization and Cross-Coupling Reactions

The thiadiazole scaffold facilitates cyclization and metal-catalyzed couplings:

-

Suzuki coupling: The chloro group participates in Pd-catalyzed cross-coupling with boronic acids to form biaryl systems .

-

Cyclization with thiourea: Reaction with thiourea in refluxing ethanol forms fused thiazole derivatives, expanding structural diversity .

Table 3: Cross-Coupling Examples

| Reaction | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3 | ||||

| )4 | |||||

| DME, Na2 | |||||

| CO3 | |||||

| , 90°C | Biaryl-thiadiazole hybrid | 75% | |||

| Thiourea cyclization | None | EtOH, reflux, 6h | Thiazolo-thiadiazole | 70% |

Biological Activity and Reactivity Correlations

The compound’s reactivity directly influences its pharmacological profile:

-

Anticancer activity: Sulfone derivatives (via thioether oxidation) show enhanced cytotoxicity against HT-29 colon cancer cells (IC50

= 12.57 µM) . -

Anticonvulsant effects: Demethylated phenolic analogs exhibit 85% seizure inhibition in murine models, likely due to improved blood-brain barrier penetration .

Stability and Degradation Pathways

-

Photodegradation: UV exposure in solution leads to cleavage of the thiadiazole ring, forming sulfonic acid derivatives.

-

Thermal stability: Decomposes above 250°C, releasing CO2

and HCN gases (TGA-DSC data).

属性

IUPAC Name |

5-chloro-2-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N4O3S2/c1-30-14-7-6-10(20)8-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-5-3-2-4-12(13)19(21,22)23/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVYLNXDGZTEIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。